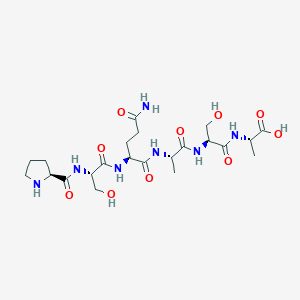![molecular formula C12H16N6O2 B14182766 N-(2-Aminoethyl)-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide CAS No. 919772-08-0](/img/structure/B14182766.png)
N-(2-Aminoethyl)-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Aminoethyl)-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide is a synthetic organic compound that features a benzamide core with a tetrazole ring and an aminoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Ethoxy Group: The tetrazole derivative is then reacted with an ethoxy group through an etherification reaction.
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 4-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Final Coupling: The final step involves coupling the tetrazole-ethoxy derivative with the benzamide core under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can target the nitro groups (if present) or the tetrazole ring, leading to the formation of amines or other reduced derivatives.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of amines or reduced tetrazole derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the benzamide core.
Applications De Recherche Scientifique
N-(2-Aminoethyl)-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving tetrazole-containing compounds.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as luminescence or conductivity.
Mécanisme D'action
The mechanism of action of N-(2-Aminoethyl)-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors. This binding can inhibit or modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Aminoethyl)-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide: can be compared with other tetrazole-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the properties of a benzamide, a tetrazole, and an aminoethyl group. This combination allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.
Propriétés
Numéro CAS |
919772-08-0 |
|---|---|
Formule moléculaire |
C12H16N6O2 |
Poids moléculaire |
276.29 g/mol |
Nom IUPAC |
N-(2-aminoethyl)-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide |
InChI |
InChI=1S/C12H16N6O2/c13-6-7-14-12(19)9-1-3-10(4-2-9)20-8-5-11-15-17-18-16-11/h1-4H,5-8,13H2,(H,14,19)(H,15,16,17,18) |
Clé InChI |
PIASMEOILRPBNF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NCCN)OCCC2=NNN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


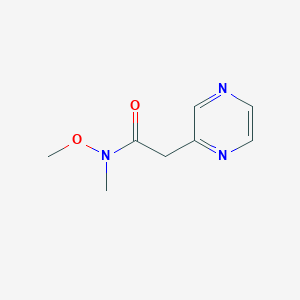

![4-[7-(Benzoyloxy)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene dibenzoate](/img/structure/B14182709.png)

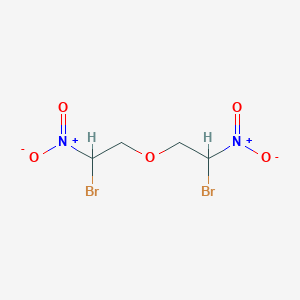

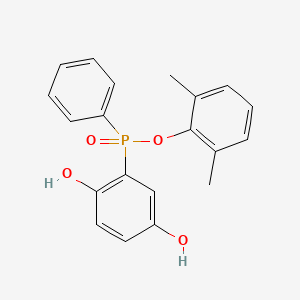
![N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide](/img/structure/B14182751.png)
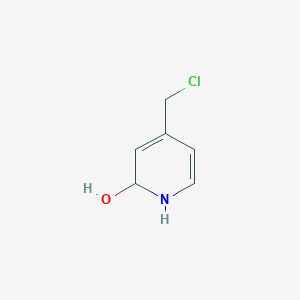
![1-(2,6-Dioxabicyclo[3.1.0]hex-3-en-4-yl)-4-hydroxypentan-1-one](/img/structure/B14182765.png)
![4-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14182773.png)
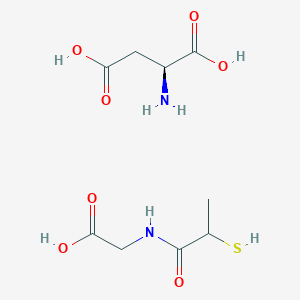
![6-(4-Chlorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14182781.png)
